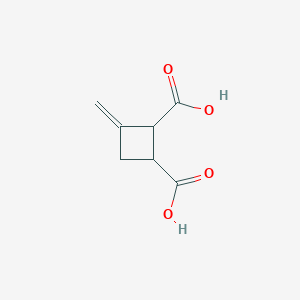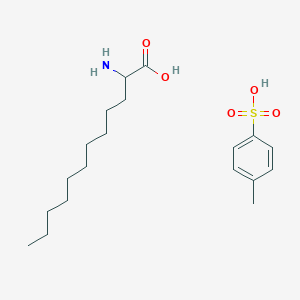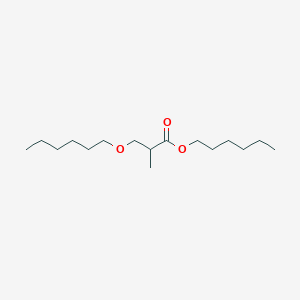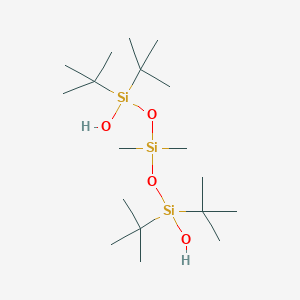![molecular formula C6H12ClN3O2S B14355543 N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea CAS No. 96413-08-0](/img/structure/B14355543.png)
N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique structure, which includes a chloroethyl group, a methylsulfanyl group, and a nitrosourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea typically involves the reaction of 2-chloroethylamine hydrochloride with 2-(methylsulfanyl)ethylamine in the presence of a nitrosating agent such as sodium nitrite. The reaction is carried out under acidic conditions to facilitate the formation of the nitrosourea group. The general reaction scheme is as follows:
Step 1: 2-chloroethylamine hydrochloride is reacted with 2-(methylsulfanyl)ethylamine in the presence of a base to form the intermediate.
Step 2: The intermediate is then treated with sodium nitrite under acidic conditions to form N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea.
Industrial Production Methods
Industrial production of N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrosourea moiety can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea has several scientific research applications:
Biology: Studied for its potential as a DNA-alkylating agent, which can be useful in genetic research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea involves the alkylation of DNA. The chloroethyl group reacts with nucleophilic sites on DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular processes and can induce cell death, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
N’-(2-Chloroethyl)-N-nitrosourea: Lacks the methylsulfanyl group.
N’-(2-Bromoethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea: Contains a bromoethyl group instead of a chloroethyl group.
N’-(2-Chloroethyl)-N-[2-(ethylsulfanyl)ethyl]-N-nitrosourea: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea is unique due to the presence of both the chloroethyl and methylsulfanyl groups, which contribute to its distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to similar compounds.
属性
CAS 编号 |
96413-08-0 |
|---|---|
分子式 |
C6H12ClN3O2S |
分子量 |
225.70 g/mol |
IUPAC 名称 |
3-(2-chloroethyl)-1-(2-methylsulfanylethyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O2S/c1-13-5-4-10(9-12)6(11)8-3-2-7/h2-5H2,1H3,(H,8,11) |
InChI 键 |
FCLOEQALNRWQRQ-UHFFFAOYSA-N |
规范 SMILES |
CSCCN(C(=O)NCCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)

![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)

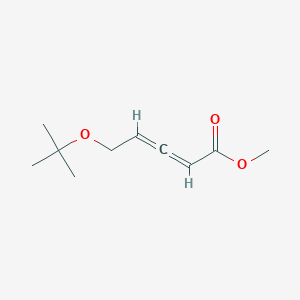

![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)
